3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Overview
Description
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenylamine group attached at the 3-position and a methyl group at the 8-position.
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various biological targets through different mechanisms .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Preparation Methods
The synthesis of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antibacterial, antifungal, antiviral, and anti-inflammatory agent . In medicine, derivatives of this compound have shown promise in the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . Additionally, it is used in the development of new materials due to its unique structural properties .
Comparison with Similar Compounds
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline can be compared with other similar compounds such as zolpidem and alpidem, which are also imidazo[1,2-a]pyridine derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications. For example, zolpidem is widely used as a hypnotic agent for the treatment of insomnia, while alpidem has been studied for its anxiolytic properties
Properties
IUPAC Name |
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRLDBJIXDSJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377908 | |
Record name | 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878437-60-6 | |
Record name | 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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